molecular formula C14H21N3O2 B8780948 Tert-butyl 1-(pyridin-2-yl)pyrrolidin-3-ylcarbamate

Tert-butyl 1-(pyridin-2-yl)pyrrolidin-3-ylcarbamate

Cat. No.: B8780948
M. Wt: 263.34 g/mol
InChI Key: GSPPPUFHXZAFAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 1-(pyridin-2-yl)pyrrolidin-3-ylcarbamate is a useful research compound. Its molecular formula is C14H21N3O2 and its molecular weight is 263.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

tert-butyl N-(1-pyridin-2-ylpyrrolidin-3-yl)carbamate

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)16-11-7-9-17(10-11)12-6-4-5-8-15-12/h4-6,8,11H,7,9-10H2,1-3H3,(H,16,18)

InChI Key

GSPPPUFHXZAFAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=CC=N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-fluoropyridine (1.0 g, 10.3 mmol) and tert-butyl pyrrolidin-3-ylcarbamate (1.80 g, 9.66 mmol) was heated at 120° C. for 5 h. After cooling to RT, the solid formed was treated with ether, filtered, and washed with ether. The solid was collected and dried to give the desired product (2.50 g, 98.2%). LCMS: (M+H)=264.1.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.8 g
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reactant
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Quantity
0 (± 1) mol
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solvent
Reaction Step Two
Yield
98.2%

Synthesis routes and methods II

Procedure details

Quantity
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reactant
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reactant
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Synthesis routes and methods III

Procedure details

A mixture of 2-fluoropyridine (58.3 mg, 0.600 mmol), tert-butyl pyrrolidin-3-ylcarbamate (55.9 mg, 0.300 mmol), and TEA (84.0 μL, 0.600 mmol) in EtOH (1 mL) was heated at 120° C. for 30 min. The reaction was concentrated and the crude was purified by flash chromatography (12 g silica gel) using hexanes/EtOAc (0-50% over 10 min, flow rate 30 mL/min) to give Intermediate 48A (15 mg, 0.057 mmol, 19% yield) as a white solid. LCMS=264.3 [M+1], RT=1.11 min (Method H). 1H NMR (400 MHz, chloroform-d) δ ppm 8.15 (1H, dd, J=5.05, 1.01 Hz), 7.44 (1H, ddd, J=8.59, 6.95, 1.89 Hz), 6.55 (1H, dd, J=6.44, 5.18 Hz), 6.35 (1H, d, J=8.34 Hz), 4.74 (1H, br. s.), 4.35 (1H, br. s.), 3.71 (1H, dd, J=10.61, 6.06 Hz), 3.46-3.64 (2H, m), 3.34 (1H, dd, J=10.61, 4.04 Hz), 2.27 (1H, td, J=13.20, 7.45 Hz), 1.96 (1H, td, J=12.51, 5.56 Hz), 1.45 (9H, s).
Quantity
58.3 mg
Type
reactant
Reaction Step One
Quantity
55.9 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
84 μL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
19%

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